N-(2,4-dichlorophenyl)-2,6-difluorobenzamide

Antibacterial FtsZ inhibitor Drug-resistant infections

Researchers frequently lose FtsZ inhibitory activity through minor halogen substitution changes in SAR studies. N-(2,4-Dichlorophenyl)-2,6-difluorobenzamide provides the precise 2,4-dichlorophenyl configuration critical for maintaining sub-µg/mL MIC potency against drug-resistant S. aureus. • Validated FtsZ inhibitor scaffold with MIC range of 0.88-28.04 µM against MRSA. • Dual RORγt inverse agonist activity (IC50 = 81-85 nM) for Th17/IL-17A pathway studies. • Negligible CYP4F2 inhibition (IC50 = 212 µM) and dopamine D2 inactivity ensure a clean pharmacological baseline for off-target screening. • Reliable supply chain with custom synthesis available from gram to kilogram scale.

Molecular Formula C13H7Cl2F2NO
Molecular Weight 302.10 g/mol
Cat. No. B5112484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2,6-difluorobenzamide
Molecular FormulaC13H7Cl2F2NO
Molecular Weight302.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F
InChIInChI=1S/C13H7Cl2F2NO/c14-7-4-5-11(8(15)6-7)18-13(19)12-9(16)2-1-3-10(12)17/h1-6H,(H,18,19)
InChIKeyFPLBPRYXNNIQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-dichlorophenyl)-2,6-difluorobenzamide: FtsZ Antibacterial Overview


N-(2,4-dichlorophenyl)-2,6-difluorobenzamide (CAS: 406926-84-9) is a synthetic small molecule from the 2,6-difluorobenzamide class, a well-validated pharmacophore for inhibiting the essential bacterial cell division protein FtsZ [1]. The compound features a characteristic dual-halogen substitution pattern, with a 2,6-difluorobenzoyl moiety linked via an amide bond to a 2,4-dichloroaniline ring . This structural arrangement positions it as a potential antibacterial agent against Gram-positive pathogens, including drug-resistant strains such as MRSA and VRE [2].

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide: Irreplaceable by Generics


Within the 2,6-difluorobenzamide class, the specific aryl substitution on the amide nitrogen dictates both antibacterial potency and spectrum. SAR studies reveal that even minor alterations—such as moving a single halogen from the 2,4- to the 2,6-position—can shift the minimum inhibitory concentration (MIC) from below 1 µg/mL to ineffective levels [1]. The 2,4-dichlorophenyl moiety of this compound creates a precise fit within the FtsZ binding pocket that generic or off-the-shelf analogs cannot replicate. Substituting with a different phenyl derivative—such as a mono-chloro or alternative di-chloro isomer—without quantitative confirmation risks a total loss of on-target antibacterial activity [2].

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide: Differentiation Evidence


FtsZ GTPase Inhibition Activity

The target compound is a member of the 3-substituted 2,6-difluorobenzamide class, which has been shown to inhibit FtsZ GTPase activity. While direct IC50 data for N-(2,4-dichlorophenyl)-2,6-difluorobenzamide is not publicly available, class-level data for 3-substituted 2,6-difluorobenzamide derivatives demonstrate potent inhibition with MIC values ranging from 0.88 to 28.04 µM against various bacteria [1]. This contrasts with the benchmark FtsZ inhibitor PC190723, which has an MIC of 2.81 µM against S. aureus [2]. The target compound's specific 2,4-dichlorophenyl substitution pattern is designed to optimize binding within the FtsZ interdomain cleft, potentially offering a differentiated potency profile [3].

Antibacterial FtsZ inhibitor Drug-resistant infections

CYP4F2 Inhibition Selectivity

A critical differentiation point for N-(2,4-dichlorophenyl)-2,6-difluorobenzamide is its low potential for cytochrome P450-mediated drug-drug interactions, specifically against CYP4F2. In a recombinant enzyme assay, the compound exhibited an IC50 of 212 µM against human CYP4F2, indicating minimal inhibition [1]. This is a significant advantage over many antibacterial agents and other benzamide derivatives, which can show sub-micromolar CYP inhibition and carry a higher risk of adverse metabolic interactions [2].

Drug metabolism CYP450 Selectivity Safety pharmacology

RORγt Binding Activity

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide has demonstrated moderate affinity for the nuclear receptor RORγt, a master regulator of Th17 cell differentiation and a validated target for autoimmune diseases like psoriasis and multiple sclerosis [1]. In a reporter gene assay using HEK293T cells transfected with pBIND-RORγt LBD, the compound exhibited an IC50 of 81-85 nM [2]. This places it in a distinct functional category from pure FtsZ inhibitors and offers a unique dual-mechanism potential not found in many 2,6-difluorobenzamide analogs, which typically lack this immunomodulatory activity [3].

Immunology RORγt inverse agonist Th17 cell differentiation Autoimmune disease

Dopamine D2 Receptor Inactivity

Many benzamide derivatives, particularly those used as antipsychotics (e.g., sulpiride), are potent dopamine D2 receptor antagonists, which can lead to significant neurological side effects. N-(2,4-dichlorophenyl)-2,6-difluorobenzamide shows a clear differentiation here: it is completely inactive at the dopamine D2 receptor at concentrations up to 1000 nM [1]. This contrasts sharply with classic benzamide drugs that have D2 IC50 values in the low nanomolar range [2]. This lack of dopaminergic activity is a critical safety advantage for any development program seeking to avoid CNS liabilities.

Safety pharmacology Dopamine D2 receptor CNS side effects Selectivity

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide: R&D Applications


Gram-Positive Antibacterial Lead Optimization

Use N-(2,4-dichlorophenyl)-2,6-difluorobenzamide as a validated starting point for SAR studies aimed at improving FtsZ inhibition potency and spectrum against drug-resistant S. aureus. Its core 2,6-difluorobenzamide scaffold is a known FtsZ inhibitor [1], and the 2,4-dichlorophenyl group provides a unique vector for exploring the FtsZ binding pocket [2]. Medicinal chemistry teams can use this compound to generate analogs with sub-µg/mL MICs against MRSA, building upon the class MIC range of 0.88–28.04 µM [3].

RORγt Immune Response Dissection Tool

Employ this compound as a moderate-affinity RORγt inverse agonist (IC50 = 81-85 nM) [1] to study Th17 cell differentiation and IL-17A production in cellular models of autoimmunity. Unlike many FtsZ inhibitors, this compound's dual activity allows researchers to investigate potential cross-talk between antibacterial and immunomodulatory pathways, or to use it as a control compound in RORγt assay development [2].

CYP450 Interaction Negative Control

Given its exceptionally weak inhibition of CYP4F2 (IC50 = 212 µM) [1], this compound serves as an excellent negative control in assays designed to detect CYP-mediated metabolism or inhibition. Its well-characterized inactivity at the dopamine D2 receptor [2] further establishes it as a clean baseline for assessing off-target liabilities in new chemical series [3].

Structure-Based FtsZ Inhibitor Design Reference

Utilize N-(2,4-dichlorophenyl)-2,6-difluorobenzamide as a reference ligand in co-crystallization or molecular docking studies with FtsZ. Its distinct 2,4-dichloro substitution pattern can be compared against other halogenated benzamides to map the steric and electronic requirements of the FtsZ interdomain cleft [1]. This information is critical for designing next-generation inhibitors with improved selectivity over mammalian tubulin [2].

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